2-Cyclobutylpyrrolidine oxalate
Overview
Description
2-Cyclobutylpyrrolidine oxalate is a chemical compound with the molecular formula C10H17NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, with a cyclobutyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylpyrrolidine oxalate typically involves the reaction of 2-Cyclobutylpyrrolidine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves dissolving 2-Cyclobutylpyrrolidine in a suitable solvent, such as ethanol, and then adding oxalic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylpyrrolidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-Cyclobutylpyrrolidine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclobutylpyrrolidine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyclobutylpyrrolidine: The parent compound without the oxalate group.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Oxalate salts: Compounds containing the oxalate anion with different cations.
Uniqueness
2-Cyclobutylpyrrolidine oxalate is unique due to the presence of both the cyclobutyl group and the oxalate anion. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications. Its ability to undergo various chemical reactions and its potential biological activities further enhance its uniqueness .
Properties
IUPAC Name |
2-cyclobutylpyrrolidine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.C2H2O4/c1-3-7(4-1)8-5-2-6-9-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOFOIARQFIHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCCN2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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